![molecular formula C23H19ClN2O4S B12630933 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide CAS No. 918493-31-9](/img/structure/B12630933.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole, and a phenoxypropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid with phosphorus oxychloride or chlorosulfonic acid . The next step involves the formation of the indole derivative, which can be synthesized through various methods, including Fischer indole synthesis or palladium-catalyzed cross-coupling reactions .
Once the benzenesulfonyl chloride and indole derivative are prepared, they are reacted under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while substitution of the chloro group can result in various substituted indole derivatives .
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also disrupt cellular processes by interacting with proteins involved in signal transduction pathways .
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the indole and phenoxypropanamide moieties.
Tosyl chloride: Another sulfonyl chloride derivative that is often used in organic synthesis due to its stability and reactivity.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the indole and phenoxypropanamide moieties contribute to its potential as a bioactive compound .
特性
CAS番号 |
918493-31-9 |
|---|---|
分子式 |
C23H19ClN2O4S |
分子量 |
454.9 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide |
InChI |
InChI=1S/C23H19ClN2O4S/c24-16-11-12-20-19(15-16)22(31(28,29)18-9-5-2-6-10-18)23(25-20)26-21(27)13-14-30-17-7-3-1-4-8-17/h1-12,15,25H,13-14H2,(H,26,27) |
InChIキー |
CRJFQKOZGLKFGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
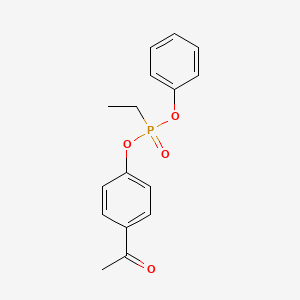
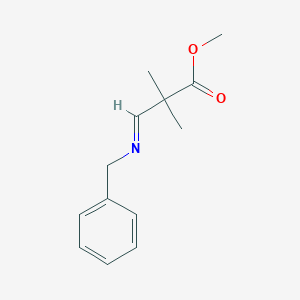
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
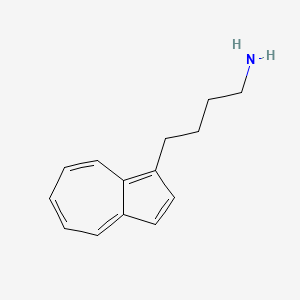
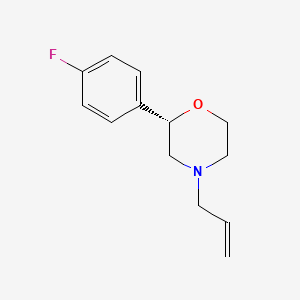
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)

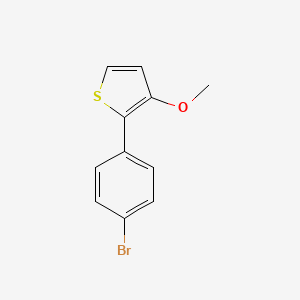
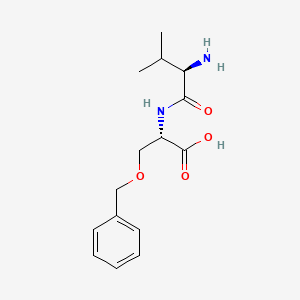
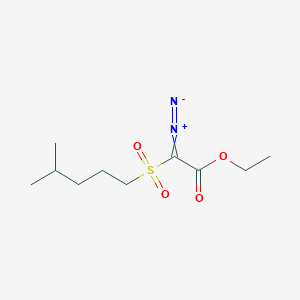
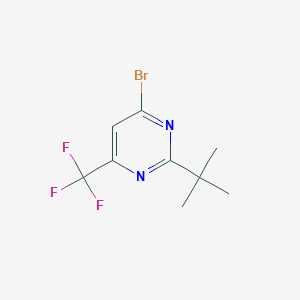
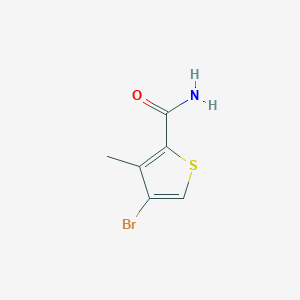
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
